2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate
Description
2-[(4-Methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a synthetic sulfamate derivative characterized by a phenyl ring substituted with a 4-methoxyanilino-linked carbonyl group and an N,N-dimethylsulfamate moiety. Its molecular formula is C₁₆H₁₇N₂O₅S, with a molecular weight of 365.4 g/mol. Key structural features include:
- A 4-methoxyanilino group (electron-donating methoxy substituent at the para position of the aniline ring).
- A carbonyl bridge connecting the aniline and phenyl rings.
- An N,N-dimethylsulfamate group at the phenyl ring’s ortho position.
The compound’s physicochemical properties are inferred from structurally similar analogues (Table 1).
Properties
IUPAC Name |
[2-[(4-methoxyphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-18(2)24(20,21)23-15-7-5-4-6-14(15)16(19)17-12-8-10-13(22-3)11-9-12/h4-11H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWBSHPTEYWUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves the reaction of 4-methoxyaniline with a suitable carbonyl compound, followed by the introduction of the sulfamate group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The anilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-[(4-hydroxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate.
Reduction: Formation of 2-[(4-methoxyanilino)methanol]phenyl-N,N-dimethylsulfamate.
Substitution: Formation of various substituted anilino derivatives.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate serves as a valuable reagent and building block for more complex molecules. Its ability to participate in various chemical reactions makes it a useful intermediate in the synthesis of other compounds .
Biology
The compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may interact with specific enzymes by binding to their active sites, thereby disrupting normal enzymatic functions. This property is crucial for its potential applications in drug development .
Medicine
Research has highlighted several therapeutic potentials for this compound:
- Anticancer Activity : Studies indicate that it may inhibit the proliferation of cancer cells by interfering with cell signaling pathways involved in tumor growth. A notable study demonstrated a dose-dependent inhibition of human cancer cell lines, suggesting significant anticancer properties .
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in murine macrophages. This suggests potential applications in treating inflammatory diseases .
- Enzyme Inhibition : The compound may inhibit specific metabolic enzymes, leading to therapeutic benefits in metabolic disorders. This could open avenues for developing treatments for conditions such as diabetes or obesity .
Case Study 1: Anticancer Efficacy
A peer-reviewed study published findings on the effects of this compound on various human cancer cell lines. The results indicated significant inhibition of cell growth at concentrations above 10 µM. The study concluded that further investigation into its mechanism of action and clinical applications is warranted .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory potential of this compound. Researchers treated murine macrophages with the compound and assessed cytokine levels using ELISA assays, revealing a marked decrease in pro-inflammatory cytokines. These findings suggest that the compound could effectively modulate immune responses .
Mechanism of Action
The mechanism of action of 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Comparative physicochemical properties of 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate and analogues
Key Observations:
Chlorine’s electron-withdrawing nature may reduce electron density at the carbonyl group, affecting reactivity .
Aromatic System Modifications :
- Replacement of the phenyl ring with a thienyl group (as in ) reduces molecular weight (360.8 g/mol) and introduces sulfur, which may enhance metabolic stability or alter π-π stacking interactions.
Methoxy vs.
Structural and Conformational Insights
- Tautomerism and Conformation : Thiazole derivatives (e.g., ) demonstrate that substituents like acetoxy and acetyl groups influence dihedral angles (e.g., 79.22° vs. 7.25°), affecting molecular planarity and interaction with biological targets. Similar conformational flexibility may exist in the target compound, impacting its activity .
- Synperiplanar Conformation : The synperiplanar orientation of carbonyl groups (observed in ) is critical for hydrogen bonding and enzymatic recognition, suggesting analogous behavior in the target compound.
Biological Activity
2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate, with the CAS number 338396-37-5, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 350.39 g/mol
- Density : 1.341 g/cm³ (predicted)
- pKa : 12.70 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may act as an enzyme inhibitor by binding to active sites, thereby disrupting normal enzymatic functions. This mechanism is crucial for its potential therapeutic applications.
Biological Activities and Therapeutic Potential
Recent studies have indicated several areas where this compound may exhibit significant biological activity:
-
Anticancer Activity :
- Preliminary research has shown that this compound may inhibit the proliferation of cancer cells. The compound's structure allows it to interfere with cell signaling pathways involved in tumor growth.
-
Anti-inflammatory Effects :
- The compound has been investigated for its potential anti-inflammatory properties. Studies suggest that it may reduce the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases.
-
Enzyme Inhibition :
- Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM. The study concluded that further investigation into its mechanism of action and potential clinical applications is warranted.
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammatory responses, researchers treated murine macrophages with the compound and assessed cytokine levels using ELISA assays. The findings revealed a marked decrease in TNF-alpha and IL-6 production, suggesting that the compound could modulate immune responses effectively.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Moderate anticancer effects | Enzyme inhibition |
| This compound | Strong anticancer effects | Enzyme inhibition and cytokine modulation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves coupling 4-methoxyaniline with a sulfamate ester precursor under anhydrous conditions. Key steps include activating the carbonyl group (e.g., using carbodiimide coupling agents) and maintaining inert atmospheres to prevent hydrolysis. Reaction optimization may involve varying solvents (e.g., DMF or THF), temperature (60–80°C), and catalytic bases (e.g., DMAP) to enhance nucleophilic substitution efficiency. Monitoring via TLC or HPLC ensures intermediate purity .
Q. How can spectroscopic techniques (FT-IR, NMR) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Identify characteristic peaks for the sulfamate group (S=O stretching at ~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and the carbonyl (C=O at ~1680–1650 cm⁻¹). Methoxy C-O stretches appear near 1250 cm⁻¹ .
- NMR : ¹H NMR should show singlet peaks for N,N-dimethyl groups (~3.0 ppm) and methoxy protons (~3.8 ppm). Aromatic protons from the phenyl and anilino groups appear as multiplet signals in 6.5–8.0 ppm. ¹³C NMR confirms carbonyl (~165 ppm) and sulfamate (~55 ppm for dimethyl groups) moieties .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) is standard. Recrystallization from ethanol or acetonitrile may improve purity if the compound exhibits high thermal stability. Purity validation requires HPLC with UV detection at λ ≈ 254 nm .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation, and what challenges arise during refinement for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles, critical for confirming tautomeric forms or stereoelectronic effects. Use SHELXL for refinement, ensuring proper handling of disorder (e.g., solvent molecules) and hydrogen bonding. Challenges include resolving overlapping electron density in flexible regions (e.g., methoxy groups) and mitigating thermal motion artifacts. Data-to-parameter ratios >15:1 improve reliability .
Q. What computational methods (e.g., DFT, NBO analysis) are suitable for studying the electronic properties of this compound, and how do they correlate with experimental data?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts HOMO-LUMO gaps, polarizability, and electrostatic potential (MEP) surfaces. NBO analysis reveals hyperconjugative interactions (e.g., lone pair donation from methoxy oxygen to aromatic rings). Compare computed IR spectra with experimental FT-IR to validate charge distribution models .
Q. How do tautomeric equilibria or solvatomorphism affect the biological activity of this compound, and how can these phenomena be characterized?
- Methodological Answer : Tautomerism (e.g., keto-enol shifts) or solvatomorphism (solvent-dependent crystal forms) can alter binding affinity. Characterize via:
- SC-XRD : Compare crystal structures from different solvents (e.g., acetone vs. DMSO).
- DSC/TGA : Identify polymorphic transitions or solvent loss events.
- Solution-state NMR : Detect equilibrium shifts in deuterated solvents .
Q. What strategies mitigate contradictions between spectroscopic and crystallographic data in structural elucidation?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. static crystal packing). Use variable-temperature NMR to probe conformational flexibility. For sulfamate group geometry, compare DFT-optimized structures with SC-XRD results to distinguish intrinsic molecular properties from crystal packing forces .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Systematically modify substituents (e.g., methoxy → ethoxy, halogenation) and assess impacts on:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
